Methyl 3-chloro-11-oxo-10,11-dihydro-5H-dibenzo[B,E][1,4]diazepine-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-chloro-11-oxo-10,11-dihydro-5H-dibenzo[B,E][1,4]diazepine-7-carboxylate: is a chemical compound with the molecular formula C15H11ClN2O3. It is a member of the dibenzo[b,e][1,4]diazepine family, characterized by a diazepine ring fused with two benzene rings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-chloro-11-oxo-10,11-dihydro-5H-dibenzo[B,E][1,4]diazepine-7-carboxylate typically involves the chlorination of a precursor compound, followed by cyclization and esterification reactions. One common method includes the chlorination of a benzophenone derivative, followed by cyclization with a suitable amine to form the diazepine ring. The final step involves esterification with methanol to yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-chloro-11-oxo-10,11-dihydro-5H-dibenzo[B,E][1,4]diazepine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions result in the replacement of the chlorine atom with the nucleophile .
Scientific Research Applications
Methyl 3-chloro-11-oxo-10,11-dihydro-5H-dibenzo[B,E][1,4]diazepine-7-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its activity on central nervous system receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including potential drug candidates.
Biological Studies: Researchers investigate its interactions with various biological targets to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of Methyl 3-chloro-11-oxo-10,11-dihydro-5H-dibenzo[B,E][1,4]diazepine-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
8-chloro-11-oxo-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine: This compound shares a similar core structure but lacks the ester group.
11-oxo-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-7-carboxylic acid: This compound is similar but has a carboxylic acid group instead of the ester group.
Uniqueness: Methyl 3-chloro-11-oxo-10,11-dihydro-5H-dibenzo[B,E][1,4]diazepine-7-carboxylate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its ester group, in particular, may influence its reactivity and interactions with biological targets .
Properties
IUPAC Name |
methyl 9-chloro-6-oxo-5,11-dihydrobenzo[b][1,4]benzodiazepine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O3/c1-21-15(20)8-2-5-11-13(6-8)17-12-7-9(16)3-4-10(12)14(19)18-11/h2-7,17H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDIXIELWVJWCCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NC(=O)C3=C(N2)C=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.